sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate
Description
Sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate (CAS: 1803599-53-2) is a heterocyclic compound with a molecular formula of C₁₄H₁₁N₄NaO₃S and a molecular weight of 338.32 g/mol. Its structure comprises a 1,2,4-triazole core substituted at the 3-position with a sulfanylacetic acid group (neutralized as a sodium salt), a furan-2-ylmethyl group at the 4-position, and a pyridin-3-yl moiety at the 5-position . The sodium counterion enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
sodium;2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S.Na/c19-12(20)9-22-14-17-16-13(10-3-1-5-15-7-10)18(14)8-11-4-2-6-21-11;/h1-7H,8-9H2,(H,19,20);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMDABOWAXSYGY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N4NaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multiple steps. One common route includes the formation of the 1,2,4-triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones . The furan and pyridine rings are then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions (e.g., temperature, pressure, solvent choice) can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The pyridine ring can be reduced to piperidine derivatives using hydrogenation reactions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions to form various thioether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Alkyl halides and other electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include furanones, piperidine derivatives, and various thioether compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Applications
Antimicrobial Activity
The 1,2,4-triazole scaffold is known for its broad spectrum of biological activities, particularly as an antimicrobial agent. Sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has demonstrated significant antifungal and antibacterial properties. Studies have shown that compounds containing the triazole moiety can exhibit potent activity against various pathogens:
- Antifungal Activity : Research indicates that derivatives of 1,2,4-triazoles can outperform commercial antifungal agents like azoxystrobin in inhibiting fungal growth. For instance, compounds with similar structures have shown inhibitory rates of 90–98% against pathogens such as P. piricola .
- Antibacterial Activity : this compound has been evaluated for its effectiveness against resistant strains of bacteria like Staphylococcus aureus. Some studies report that triazole derivatives exhibit minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics .
Agricultural Applications
Fungicides and Herbicides
The compound's antifungal properties make it a candidate for agricultural applications as a fungicide. The incorporation of the triazole ring enhances the ability to inhibit fungal growth in crops. For example:
- Field Trials : In various field studies, triazole-based compounds have been tested for their efficacy in controlling fungal diseases in crops, showing promising results that could lead to their use as effective agricultural fungicides .
Material Science Applications
Corrosion Inhibitors
This compound is also being explored for its potential use in materials science:
- Corrosion Resistance : Research suggests that triazole compounds can serve as effective corrosion inhibitors for metals by forming protective films on metal surfaces. This application is particularly relevant in industries where metal components are exposed to corrosive environments .
Several case studies have documented the synthesis and biological evaluation of this compound:
- Histological Studies : One study focused on the histological effects of sodium 2-{[4-amino-thiophen-methyl]-4H-triazole} on rat models, demonstrating potential therapeutic benefits .
- Pharmacokinetic Studies : Another investigation analyzed the pharmacokinetics and metabolism of related triazole compounds in various biological systems, providing insights into their efficacy and safety profiles .
Mechanism of Action
The mechanism of action of sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The furan and pyridine rings can interact with aromatic residues in proteins, while the triazole ring can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 1,2,4-triazole-3-thiol derivatives functionalized with sulfanylacetate groups. Below is a systematic comparison with structurally and functionally related compounds:
Structural Analogues with Varying Substituents
Functional Analogues with Ester/Acid Derivatives
Physicochemical Properties
Biological Activity
Sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate (CAS No. 1803599-53-2) is a compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and relevant case studies.
The compound features a 1,2,4-triazole moiety, which is known for its diverse pharmacological activities including antifungal, antibacterial, anticancer, and anti-inflammatory effects. The presence of the furan and pyridine rings enhances the compound's interaction with biological targets through various mechanisms such as enzyme inhibition and receptor binding .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have shown that derivatives of triazoles possess potent activity against a range of pathogens:
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.125 - 8 | |
| Escherichia coli | 0.125 - 8 | |
| Pseudomonas aeruginosa | 0.125 - 8 | |
| Acinetobacter baumannii | 0.125 - 8 |
These findings indicate that the compound may be effective against both drug-sensitive and drug-resistant strains of bacteria.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation:
| Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 - 20 | |
| HeLa (Cervical Cancer) | 5 - 15 | |
| A549 (Lung Cancer) | 8 - 18 |
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. The triazole ring is considered a privileged scaffold in medicinal chemistry due to its ability to form hydrogen bonds and engage in π-stacking interactions with biological macromolecules . Modifications to the furan or pyridine substituents can significantly alter the compound's potency and selectivity.
Case Studies
- Antimicrobial Efficacy : A study conducted by Barbuceanu et al. highlighted the synthesis and evaluation of triazole derivatives against Staphylococcus aureus, demonstrating that compounds with similar structures exhibit enhanced antibacterial activity compared to traditional antibiotics like vancomycin .
- Anticancer Screening : Research by Fayad et al. identified this compound as a promising candidate in anticancer drug discovery through high-throughput screening on multicellular spheroids .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate, and how can reaction conditions be optimized?
- Methodology : A common approach involves nucleophilic substitution of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione derivatives with chloroacetamide intermediates in ethanol under reflux, followed by alkaline hydrolysis (e.g., aqueous KOH) to form the sodium salt . Optimization includes monitoring reaction time (1–3 hours) and solvent polarity to enhance yield. Recrystallization from ethanol ensures purity.
Q. How is the crystal structure of this compound resolved, and what software is recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is standard for structural elucidation. The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals. Hydrogen bonding and π-π stacking interactions should be analyzed to confirm supramolecular assembly .
Q. What spectroscopic techniques validate the compound’s structure, and how are data interpreted?
- Methodology :
- FTIR : Confirm thiol (-SH) absence (absence of ~2550 cm⁻¹ peak) and presence of sulfanylacetate (C-S stretch ~680 cm⁻¹) .
- NMR : ¹H NMR should show pyridine protons (δ 8.5–9.0 ppm) and furan protons (δ 6.3–7.4 ppm). ¹³C NMR distinguishes triazole carbons (δ 150–160 ppm) .
- UV-Vis : π→π* transitions in the triazole and pyridine moieties (~260–300 nm) indicate electronic conjugation .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and biological interactions?
- Methodology :
- DFT Calculations : Use B3LYP/6-311G(d,p) to compute frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and global reactivity indices (e.g., electrophilicity index). This predicts nucleophilic/electrophilic sites and potential binding with biological targets .
- Molecular Docking : Dock the compound into protein active sites (e.g., cyclooxygenase-2 for anti-inflammatory activity) using AutoDock Vina. Validate with binding affinity scores (< -7.0 kcal/mol) and RMSD values .
Q. What experimental strategies address contradictions in structure-activity relationship (SAR) studies for triazole derivatives?
- Methodology :
- Isosteric Replacement : Compare bioactivity when replacing the pyridin-3-yl group with pyridin-2-yl or phenyl to assess electronic/steric effects .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical functional groups (e.g., sulfanylacetate for hydrogen bonding) .
- In Vivo/In Vitro Correlation : Validate SAR with anti-exudative assays (e.g., carrageenan-induced paw edema in rats) and correlate with computational predictions .
Q. How is acute toxicity assessed, and what parameters define its safety profile?
- Methodology :
- LD₅₀ Determination : Administer escalating doses (100–5000 mg/kg) to rats via intragastric routes. Survival rates over 14 days classify toxicity per OECD guidelines (Class IV: >2000 mg/kg) .
- Biochemical Markers : Monitor serum transaminases (ALT/AST), creatinine, and hematological parameters (e.g., leukocyte count) to detect organ-specific toxicity .
Q. What chromatographic methods ensure purity and quantify the compound in formulations?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
